4-Aminomethyl-pyrimidin-2-OL

Description

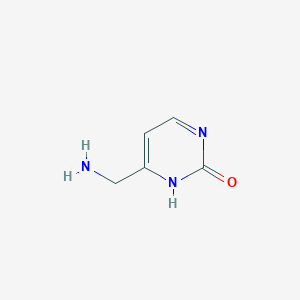

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(aminomethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-3-4-1-2-7-5(9)8-4/h1-2H,3,6H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUNKWMKLOKKAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80784134 | |

| Record name | 6-(Aminomethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80784134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30178-90-6 | |

| Record name | 6-(Aminomethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80784134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Research Techniques for 4 Aminomethyl Pyrimidin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Equilibrium Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the molecular structure of 4-Aminomethyl-pyrimidin-2-OL in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques can elucidate through-bond and through-space correlations.

A key aspect of this compound that can be investigated by NMR is the potential for tautomerism. The pyrimidin-2-OL moiety can exist in equilibrium between the lactam (keto) and lactim (enol) forms, and the aminomethyl group can also exhibit amino-imino tautomerism. The predominant tautomer in a given solvent can be determined by analyzing the chemical shifts and coupling constants. For instance, the presence of an N-H proton signal with a characteristic chemical shift would support the lactam form, while an O-H signal would indicate the lactim form.

Furthermore, NMR is instrumental in studying the conformational dynamics of the aminomethyl side chain. The rotation around the C4-CH₂ and CH₂-NH₂ bonds can be investigated using temperature-dependent NMR studies and by analyzing Nuclear Overhauser Effect (NOE) enhancements. These studies can reveal the preferred spatial arrangement of the aminomethyl group relative to the pyrimidine (B1678525) ring. In some o-substituted aryl imides, restricted rotation about the N-C bond has been demonstrated using ¹H NMR, showing distinct signals for different conformers.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Pyrimidine H5 | 6.0 - 7.5 | 100 - 115 | Chemical shift is sensitive to the tautomeric form and substitution. |

| Pyrimidine H6 | 7.5 - 8.5 | 140 - 155 | |

| Aminomethyl CH₂ | 3.5 - 4.5 | 40 - 50 | |

| Amino NH₂ | 5.0 - 8.0 | - | Broad signal, exchangeable with D₂O. |

| Pyrimidine C2 | - | 150 - 165 | Chemical shift is highly dependent on the keto-enol equilibrium. |

| Pyrimidine C4 | - | 160 - 170 | |

| Pyrimidine C5 | - | 100 - 115 | |

| Pyrimidine C6 | - | 140 - 155 |

Note: The values presented are estimates based on data for similar pyrimidine derivatives and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Elucidating Molecular Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the functional groups and intermolecular interactions present in this compound. The vibrational spectra are sensitive to the molecular structure, including the tautomeric form and the presence of hydrogen bonds.

In the solid state, this compound is expected to form an extensive network of hydrogen bonds involving the hydroxyl/keto group, the amino group, and the nitrogen atoms of the pyrimidine ring. These interactions would result in characteristic shifts in the vibrational frequencies of the involved functional groups. For example, the N-H and O-H stretching vibrations would appear as broad bands at lower frequencies compared to the free functional groups. The C=O stretching vibration of the lactam tautomer is typically a strong band in the IR spectrum.

By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. This allows for a definitive characterization of the predominant tautomer in the solid state and provides information on the strength and geometry of the hydrogen bonds.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (enol) / N-H (lactam) | Stretching | 3200 - 3500 (broad) | Indicates hydrogen bonding. |

| N-H (amino) | Stretching | 3100 - 3400 | Asymmetric and symmetric stretches. |

| C-H (aromatic) | Stretching | 3000 - 3100 | |

| C=O (lactam) | Stretching | 16 |

Computational Chemistry and in Silico Investigations of 4 Aminomethyl Pyrimidin 2 Ol

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity Parameters, and Chemical Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. Through DFT calculations, typically employing a basis set such as B3LYP/6-311++G(d,p), a wealth of information about the reactivity and stability of 4-Aminomethyl-pyrimidin-2-OL can be uncovered. semanticscholar.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the lone pairs of the oxygen and amino group nitrogen atoms. The LUMO, conversely, would likely be distributed across the pyrimidine ring, particularly the carbon atoms, which can act as electron-accepting sites.

Table 1: Calculated FMO Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are hypothetical and for illustrative purposes, based on typical results for similar pyrimidine derivatives.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red areas signify regions of high electron density, which are prone to electrophilic attack, while blue areas indicate regions of low electron density, which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrimidine ring and the amino group, identifying these as nucleophilic centers. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, as well as parts of the pyrimidine ring, indicating these as potential electrophilic sites.

In this compound, significant hyperconjugative interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent sigma bonds. For instance, the delocalization of the lone pair of the amino nitrogen into the σ* orbitals of the pyrimidine ring would contribute to the stabilization of the molecule.

Table 2: Significant NBO Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N) of Amino Group | σ* (C-C) of Ring | 5.8 |

| LP (O) of Hydroxyl Group | σ* (C-N) of Ring | 4.2 |

| LP (N) of Ring | σ* (C-C) of Ring | 3.5 |

Note: These values are hypothetical and for illustrative purposes, based on typical results for similar pyrimidine derivatives.

Molecular Dynamics (MD) Simulations for Ligand-Target Recognition and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and ligand-target interactions over time. researchgate.net By simulating the movement of atoms and molecules, MD can reveal the stability of a ligand within a protein's binding site and the key interactions that govern this binding. frontiersin.org

An MD simulation of this compound in complex with a hypothetical protein target would involve placing the docked ligand-protein system in a simulated aqueous environment and observing its behavior over nanoseconds. Analysis of the trajectory would reveal the stability of the complex, the flexibility of the ligand and protein, and the persistence of key hydrogen bonds and other interactions.

Table 3: MD Simulation Stability Metrics for this compound in a Hypothetical Binding Site

| Metric | Average Value | Description |

|---|---|---|

| RMSD of Ligand | 1.5 Å | Root Mean Square Deviation of the ligand from its initial docked pose, indicating stability. |

| RMSF of Binding Site Residues | 0.8 Å | Root Mean Square Fluctuation of the protein's binding site residues, showing flexibility. |

| Number of H-Bonds | 3-4 | The average number of hydrogen bonds maintained between the ligand and the protein. |

Note: These values are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the bioactivity of new compounds and guide the optimization of lead compounds. nih.gov

For a series of pyrimidine derivatives including this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory potency against a particular enzyme. Descriptors used in such a model might include electronic properties (like HOMO/LUMO energies), steric parameters, and hydrophobicity.

Molecular Docking and Binding Free Energy Calculations in Biochemical Systems

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique provides insights into the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Following docking, binding free energy calculations, such as those using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or alchemical free energy methods, can be employed to estimate the affinity of the ligand for the target. nih.govresearchgate.net

A molecular docking study of this compound into the active site of a hypothetical kinase, for instance, might reveal key hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues in the binding pocket. The pyrimidine ring could also engage in pi-pi stacking interactions with aromatic residues.

Table 4: Hypothetical Molecular Docking and Binding Free Energy Results for this compound

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Free Energy (ΔGbind, kcal/mol) | -9.2 |

| Key Interacting Residues | Asp145, Glu91, Phe82 |

| Types of Interactions | Hydrogen Bonds, Pi-Pi Stacking |

Note: These values are hypothetical and for illustrative purposes, based on typical results for similar pyrimidine derivatives in kinase active sites.

Cheminformatics and Virtual Screening Approaches for Novel Compound Discovery

In the realm of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of new therapeutic agents. pitt.edu Cheminformatics and virtual screening, in particular, have emerged as powerful tools that significantly reduce the time and cost associated with discovering novel molecules. sifisheriessciences.com These in silico techniques leverage computational power to analyze vast chemical libraries, predict molecular interactions, and prioritize compounds for synthesis and experimental testing. pitt.edunih.gov For scaffolds like pyrimidine, which is a core structure in numerous biologically active compounds, these approaches are crucial for exploring the vast chemical space and designing derivatives with enhanced potency and selectivity. researchgate.netnih.gov

The application of cheminformatics begins with the digital representation and analysis of chemical structures and their properties. This foundation allows for the creation of large, searchable compound databases and the development of predictive models. Virtual screening then uses these resources to computationally screen extensive libraries of compounds against a specific biological target to identify potential hits. biorxiv.org This process typically involves two major strategies: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-based methods are employed when the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known. biorxiv.org Molecular docking is the most prominent SBVS technique, simulating the binding of a ligand into the active site of a target protein to predict its conformation and binding affinity. sifisheriessciences.complos.org For pyrimidine derivatives, docking studies have been instrumental in identifying potential inhibitors for various targets. For instance, studies have used docking to evaluate 4-phenyl-6-(phenylamino)pyrimidin-2-ol derivatives against the COX-2 enzyme to explore their anti-inflammatory potential. researchgate.netbohrium.com Similarly, docking has been used to screen pyrimidine derivatives against dihydrofolate reductase (DHFR) and the epidermal growth factor receptor (EGFR) kinase, revealing key interactions that inform the design of more potent inhibitors. sifisheriessciences.complos.org

Ligand-based virtual screening is utilized when the structure of the target is unknown, but a set of molecules with known activity is available. pitt.edu This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Key LBVS methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. plos.org

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. turkjps.org These models, which can be 2D or 3D, are used to predict the activity of newly designed compounds before they are synthesized. turkjps.orgresearchgate.net For pyrimidine analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to analyze steric, electrostatic, and hydrophobic interactions, providing insights for designing molecules with improved activity. mdpi.com

Data Tables

Table 1: Key Physicochemical Descriptors for Virtual Screening

This table outlines common parameters based on Lipinski's Rule of Five and other properties used to filter compound libraries for drug-likeness. sifisheriessciences.complos.org

| Parameter | Recommended Value | Rationale |

| Molecular Weight (MW) | < 500 Da | Ensures reasonable size for absorption and diffusion. |

| LogP (Octanol-water partition coefficient) | < 5 | Measures lipophilicity, impacting solubility and membrane permeability. |

| Hydrogen Bond Donors (HBD) | < 5 | Relates to solubility and binding specificity. |

| Hydrogen Bond Acceptors (HBA) | < 10 | Influences solubility and binding interactions. |

Table 2: Examples of Virtual Screening and QSAR Studies on Pyrimidine Scaffolds

This table summarizes selected research findings where computational methods were applied to discover novel compounds based on the pyrimidine core structure.

| Compound Class / Scaffold | Biological Target | Computational Method(s) | Key Research Finding |

| 4-Phenyl-6-(phenylamino)pyrimidin-2-ol derivatives | COX-2 Enzyme | Molecular Docking | Docking scores correlated well with experimental anti-inflammatory activity, with the pyrimidine ring forming key hydrogen bonds. researchgate.net |

| Pyrimidine Derivatives | Dihydrofolate Reductase (DHFR) | Molecular Docking, ADME Prediction | Identified compounds with good docking scores (-10 to -7) as potential antimicrobial agents and confirmed their drug-likeness via ADME analysis. sifisheriessciences.com |

| N-(Pyrimidin-2-yl)tetrahydroisoquinolin-6-amine derivatives | Janus Kinase 2 (JAK2) | Structure-Activity Relationship (SAR) | Systematic exploration led to a derivative with excellent potency on JAK2 kinase (IC50 = 3 nM) and good oral bioavailability in rats (25.7%). acs.org |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives | Janus Kinase 2 (JAK2) | Scaffold Hopping, Molecular Docking | Discovery of a potent and selective JAK2 inhibitor (IC50 = 5 nM) with improved metabolic stability and bioavailability (41.1%). nih.gov |

| Aminopyrimidinyl Pyrazole Analogs | Polo-like kinase 1 (PLK1) | 3D-QSAR (CoMFA/CoMSIA), Molecular Docking | Developed predictive QSAR models and used docking to reveal key interactions, leading to the design of 38 new potential inhibitors with high predicted activity. mdpi.com |

Chemical Reactivity and Mechanistic Studies of 4 Aminomethyl Pyrimidin 2 Ol

Investigations into Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring's electron-deficient nature fundamentally governs its behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr)

Generally, pyrimidine is resistant to electrophilic aromatic substitution due to the deactivating effect of the two ring nitrogen atoms, which withdraw electron density from the ring carbons. wikipedia.org This makes reactions like nitration, halogenation, or Friedel-Crafts alkylation, common for benzene and other electron-rich aromatic systems, exceedingly difficult to achieve on an unsubstituted pyrimidine ring. wikipedia.orgtotal-synthesis.com The presence of activating groups is necessary to facilitate such reactions.

In 4-Aminomethyl-pyrimidin-2-OL, the hydroxyl group at C2 (-OH) and the aminomethyl group at C4 (-CH₂NH₂) are both classified as activating groups. The hydroxyl group, particularly when deprotonated, is a strong electron-donating group. However, their activating influence is often insufficient to overcome the intrinsic deactivation of the diazine ring. Therefore, electrophilic substitution on this compound is expected to be challenging and would require harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2, 4, or 6 positions. nih.govresearchgate.net Nucleophilic attack at these positions is favored because the resulting anionic intermediate, known as a Meisenheimer complex, is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atoms. stackexchange.com

The compound this compound does not possess an innate leaving group. The hydroxyl group at C2 is a poor leaving group. For an SNAr reaction to occur at this position, the hydroxyl group would first need to be converted into a better leaving group, for instance, by tosylation or conversion to a halo-substituent. If such a modification were made, the C2 and C4 positions would be the primary sites for nucleophilic attack. stackexchange.com The stability of the intermediate formed during substitution at the C4 position can be described by three resonance hybrids, contributing to its reactivity. stackexchange.com

| Reaction Type | Ring Susceptibility | Influence of Substituents (-OH, -CH₂NH₂) | Predicted Outcome for this compound |

|---|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | Low (Deactivated Ring) | Activating, but likely insufficient to overcome ring deactivation. | Reaction is unfavorable; requires harsh conditions. |

| Nucleophilic Aromatic Substitution (SNAr) | High (Activated Ring) | No inherent leaving group. -OH at C2 is a poor leaving group. | Reaction is unfavorable unless the -OH group is first converted to a good leaving group. |

Research on Tautomeric Forms and Their Interconversion (e.g., Keto-Enol, Amino-Imino Tautomerism)

Tautomerism is a critical feature of hydroxypyrimidines and aminopyrimidines, where the molecule exists as an equilibrium mixture of two or more structural isomers that are readily interconvertible.

Keto-Enol Tautomerism

The "2-OL" nomenclature suggests an enol form (this compound), where a hydroxyl group is attached to the C2 position of the pyrimidine ring. However, this form exists in a dynamic equilibrium with its keto tautomer, 4-aminomethyl-pyrimidin-2(1H)-one. This specific type of tautomerism in heterocyclic systems is also referred to as lactam-lactim tautomerism. For most substituted 2- and 4-hydroxypyrimidines, the equilibrium strongly favors the keto (lactam) form due to the greater stability of the amide functionality within the ring. nih.govchemicalbook.com Studies on related compounds, such as 2-amino-5,6-dimethylpyrimidin-4-one, confirm a strong bias toward the keto tautomer in the solid state. nih.gov

Amino-Imino Tautomerism

While the amino group in this compound is exocyclic (part of a methyl substituent), it is important to consider the principles of amino-imino tautomerism relevant to aminopyrimidines. In compounds where an amino group is directly attached to the pyrimidine ring, a proton can shift from the exocyclic nitrogen to a ring nitrogen, resulting in an imino tautomer. mun.ca For example, studies on 4-aminopyrimidine (4APM) have shown that an imino-tautomer can be formed in the excited state through double-proton transfer with a hydrogen-bonded partner like acetic acid. nih.gov Theoretical calculations on a similar system, 2-amino-3H-pyrimidin-4-one (isocytosine), suggest the imino form is less stable than the amino form in aqueous solution by 5.6 kcal/mol. researchgate.net

For this compound, the dominant species at equilibrium is overwhelmingly expected to be the keto tautomer: 4-aminomethyl-pyrimidin-2(1H)-one .

| Tautomerism Type | Equilibrating Forms | Generally Favored Form | Reason for Stability |

|---|---|---|---|

| Keto-Enol (Lactam-Lactim) | This compound ⇌ 4-Aminomethyl-pyrimidin-2(1H)-one | Keto (Lactam) | Greater thermodynamic stability of the amide C=O bond over the enol C=C-OH system. masterorganicchemistry.comlibretexts.org |

| Amino-Imino | Amino Form ⇌ Imino Form | Amino | The aromaticity of the pyrimidine ring is better preserved in the amino form. |

Cycloaddition and Ring-Opening Reactions Involving the Pyrimidine Moiety

Cycloaddition Reactions

The electron-deficient pyrimidine ring can participate as the dienophile component in normal-electron-demand Diels-Alder reactions or, more commonly, as the diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov In IEDDA reactions, the electron-poor heterocycle reacts with an electron-rich dienophile (e.g., an enamine or enol ether). This type of reaction provides a powerful method for the synthesis of other heterocyclic or carbocyclic systems. Highly functionalized pyrimidines can be synthesized via IEDDA reactions of 1,3,5-triazines with ketones or aldehydes, followed by a retro-Diels-Alder step. nih.gov The reactivity of this compound in such reactions would depend on the specific reaction partners and conditions.

Ring-Opening Reactions

The pyrimidine ring can undergo cleavage under certain conditions, typically initiated by the attack of a strong nucleophile. wur.nl The attack usually occurs at the electron-poor C2, C4, or C6 positions. For instance, treatment of N-methylpyrimidinium salts with liquid ammonia (B1221849) can lead to covalent amination, followed by ring-opening and subsequent ring closure (ANRORC mechanism). wur.nl In some cases, metabolic processes can also lead to ring opening. Studies on β-secretase inhibitors containing a pyrimidine ring have shown an unusual metabolic pathway involving a ring-opening reaction, elimination of a carbon atom, and subsequent ring closure to form an imidazole ring. nih.gov Such reactions for this compound would likely require harsh conditions, such as treatment with strong bases or specific enzymatic catalysis. umich.edu

Oxidation-Reduction Chemistry of the Pyrimidine Core and its Functional Groups

Reduction of the Pyrimidine Core

The pyrimidine ring can be reduced, typically at the C5-C6 double bond, to form dihydropyrimidines. This is a key step in the catabolism of pyrimidine bases like uracil and thymine, catalyzed by dihydropyrimidine dehydrogenases. umich.edu Chemical reduction can also be achieved using various reducing agents.

Oxidation of the Pyrimidine Core

Oxidation of the pyrimidine ring can lead to the formation of N-oxides by treating the compound with oxidizing agents like peroxy acids. These N-oxides are versatile intermediates in pyrimidine chemistry. The ring can also be hydroxylated or undergo other oxidative transformations depending on the reagents and conditions. In biological systems, CYP3A4 has been shown to metabolize pyrimidine rings via N-oxidation and conversion to pyrimidone and pyrimidine-dione derivatives. nih.gov

Redox Chemistry of Functional Groups

The functional groups of this compound also have potential redox activity. The primary amino group in the aminomethyl substituent could be oxidized to a nitro or imine functionality. The secondary alcohol character of the enol form or the methylene group adjacent to the nitrogen in the keto form could also be susceptible to oxidation under specific conditions.

| Reaction Type | Reactant Moiety | Potential Product(s) |

|---|---|---|

| Reduction | Pyrimidine Ring (C5=C6 bond) | 5,6-Dihydropyrimidine derivative |

| Oxidation | Ring Nitrogen | N-oxide derivative |

| Aminomethyl Group (-CH₂NH₂) | Aldehyde or Carboxylic Acid derivative (via deamination and oxidation) |

Kinetic and Mechanistic Elucidation of Reaction Pathways

The elucidation of reaction mechanisms for pyrimidine derivatives involves a combination of kinetic studies, intermediate trapping, and computational chemistry.

Substitution Mechanisms

As mentioned, the mechanism for nucleophilic aromatic substitution (SNAr) on pyrimidines proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. nih.gov While most SNAr reactions are stepwise, some may proceed through a concerted (cSNAr) mechanism, although this is considered the exception rather than the rule. nih.gov

Tautomerization Mechanisms

The interconversion between tautomeric forms is typically rapid and can be catalyzed by acid or base. masterorganicchemistry.com The mechanism involves protonation and deprotonation steps. For keto-enol tautomerism, acid catalysis involves protonation of the carbonyl oxygen followed by deprotonation of the α-carbon. libretexts.org Base catalysis involves deprotonation of the α-carbon to form an enolate, followed by protonation of the oxygen. libretexts.org Kinetic studies on the amino-imino tautomerization of 4-aminopyrimidine complexed with formic acid have estimated the energy barrier for the excited-state double-proton transfer to be very low, approximately 2 kJ/mol, indicating a very fast process. nih.gov

Mechanistic Studies

Modern mechanistic studies often employ computational methods (like Density Functional Theory, DFT) to model reaction pathways, calculate transition state energies, and predict the stability of intermediates and products. mdpi.com These theoretical calculations, when combined with experimental data from spectroscopy (NMR, IR) and kinetics, provide a detailed understanding of the reaction mechanism. For example, plausible mechanisms for the synthesis of complex pyrimidine derivatives are often proposed based on the identification of intermediates and the logical sequence of reaction steps like Vilsmeier amidination, imination, and intermolecular heterocyclization. mdpi.com

| Reaction Type | System Studied | Key Mechanistic Feature | Reported Kinetic Data |

|---|---|---|---|

| Amino-Imino Tautomerization | 4-Aminopyrimidine/Formic Acid Complex | Excited-state double-proton transfer. | Calculated S1 state energy barrier: ~2 kJ/mol. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | General Halopyrimidines | Formation of a Meisenheimer intermediate. | Rate is dependent on leaving group ability and nucleophile strength. nih.gov |

Structure Activity Relationship Sar Studies of 4 Aminomethyl Pyrimidin 2 Ol Analogues

Impact of Substituent Variations on Biochemical Activity

An exhaustive search of scientific databases did not yield any specific studies detailing the synthesis and biological evaluation of a series of 4-aminomethyl-pyrimidin-2-ol analogues where substituents on the pyrimidine (B1678525) ring, the aminomethyl group, or the hydroxyl group were systematically varied. As a result, there is no available data to construct a quantitative structure-activity relationship (QSAR) table or to discuss the electronic and steric effects of different functional groups on a specific biochemical target. Research on other pyrimidine derivatives suggests that such modifications can significantly influence activity, but direct extrapolation to this specific scaffold would be speculative.

Pharmacophore Modeling and Design for Enhanced Efficacy

Pharmacophore modeling is a powerful computational tool in drug discovery that defines the essential spatial arrangement of chemical features necessary for biological activity. A prerequisite for creating a robust pharmacophore model is a set of active compounds with known biological data. Due to the lack of reported biologically active analogues of this compound, no specific pharmacophore models have been developed or published.

Scaffold Hopping and Bioisosteric Replacements in Non-Clinical Lead Optimization

Scaffold hopping and bioisosteric replacement are common strategies in medicinal chemistry to identify novel core structures with improved properties. While the pyrimidine ring is a common scaffold in many drug discovery programs, and numerous bioisosteric replacements for its functional groups are known, there are no published examples of these strategies being specifically applied to the this compound core for lead optimization.

Computational SAR and Predictive Models for Rational Design

Computational chemistry plays a vital role in modern drug design, offering predictive models for SAR. These models rely on existing experimental data to be trained and validated. The absence of a dataset of this compound analogues with corresponding biological activity data precludes the development of any specific computational SAR or predictive models for the rational design of new derivatives.

Biochemical and Biological Activity Research on 4 Aminomethyl Pyrimidin 2 Ol in Vitro Focus

Enzyme Inhibition Studies and Kinetic Characterization

There is currently no publicly available research detailing the inhibitory activity of 4-Aminomethyl-pyrimidin-2-OL against specific enzymes such as kinases, cyclooxygenases, or dehydrogenases. While pyrimidine (B1678525) derivatives are widely investigated as enzyme inhibitors, with many exhibiting potent activities, no such studies have been reported for this specific molecule. Consequently, data on its mechanism of inhibition, potency (e.g., IC50 values), and kinetic parameters are not available.

Receptor Binding and Modulation Investigations in Cell-Free Systems

Investigations into the binding affinity and modulatory effects of this compound on various receptors in cell-free systems have not been reported in the scientific literature. Therefore, no data on its potential as a ligand for any specific receptor, its binding constants (e.g., Ki, Kd), or its agonist or antagonist activity is available.

Interactions with Biological Macromolecules in Mechanistic Assays

There are no published mechanistic assays detailing the direct interactions of this compound with biological macromolecules such as proteins or nucleic acids. Research on related pyrimidine structures suggests potential for such interactions, but specific studies to elucidate the binding sites, modes of interaction, and functional consequences for this compound are absent from the literature.

Development and Application as Biochemical Probes for Target Identification

The development and application of this compound as a biochemical probe for target identification have not been described in any published research. The synthesis of probes often requires functional groups that allow for the attachment of reporter tags (e.g., biotin, fluorescent dyes), and while the aminomethyl group could potentially serve as a handle for such modifications, no studies have utilized this compound for such purposes.

Cell-Based Assays for Mechanistic Understanding

In Vitro Anti-proliferative Activity in Cancer Cell Lines

There is no available data from in vitro studies assessing the anti-proliferative activity of this compound against any cancer cell lines. While a vast number of pyrimidine derivatives have been synthesized and evaluated for their anticancer properties, this specific compound has not been among them, according to publicly accessible records. Therefore, no IC50 values or data on its effects on cell cycle or apoptosis in cancer cells have been reported.

Advanced Research Perspectives and Future Directions for 4 Aminomethyl Pyrimidin 2 Ol

Integration of Multi-Omics Data in Pyrimidine (B1678525) Research and Systems Biology

The future of understanding the biological significance of 4-Aminomethyl-pyrimidin-2-OL lies in the integration of multi-omics data. This approach combines data from various experimental sources, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems. frontiersin.orgnih.gov By analyzing these comprehensive datasets, researchers can move beyond a single target-based view to a systems-level understanding of how pyrimidine derivatives function within complex cellular networks.

A multi-omics framework can elucidate the mechanism of action of this compound by identifying the global changes it induces in a cell or organism. nih.gov For instance, transcriptomic analysis could reveal altered gene expression profiles, while proteomics could identify changes in protein abundance and post-translational modifications. Metabolomics would offer insights into the metabolic pathways affected by the compound. Integrating these layers of information can help construct detailed models of the compound's interactions, identify novel molecular targets, and predict its effects on cellular physiology and pathology. nih.govarxiv.org

Systems biology, which utilizes computational and mathematical modeling to analyze complex biological systems, is crucial for interpreting multi-omics data. rsc.org By applying machine learning and deep learning algorithms to integrated datasets, researchers can develop predictive models for the efficacy and potential resistance mechanisms related to pyrimidine metabolism. nih.gov This integrated approach is essential for bridging the gap from genotype to phenotype and systematically understanding the complex biology surrounding compounds like this compound. nih.gov

Emerging Synthetic Methodologies for Sustainable Production of Pyrimidine Derivatives

The chemical synthesis of pyrimidine derivatives is evolving, with a strong emphasis on sustainability and green chemistry. benthamdirect.com Traditional synthesis methods often rely on hazardous solvents and toxic reagents, posing environmental and health risks. rasayanjournal.co.in In contrast, emerging methodologies focus on creating pyrimidine compounds like this compound through eco-friendly, efficient, and economically viable routes. rasayanjournal.co.intandfonline.com

Green chemistry principles are being integrated into pyrimidine synthesis through various techniques. nih.gov These include the use of safer solvents (like water or ionic liquids), multicomponent reactions that reduce waste by maximizing atom economy, and the application of catalysts that can be recovered and reused. rasayanjournal.co.ineurekaselect.com Technologies such as microwave-assisted synthesis and ultrasound irradiation offer significant advantages by accelerating reaction rates, improving product yields, and simplifying workup procedures, thereby reducing energy consumption and environmental impact. eurekaselect.combenthamdirect.com

The development of solvent-free reaction conditions and the use of mechanochemical procedures further contribute to the sustainability of pyrimidine production. rasayanjournal.co.inresearchgate.net These modern approaches not only minimize the generation of hazardous byproducts but also often result in higher purity products, aligning with the goals of environmental protection and financial feasibility. rasayanjournal.co.in

Table 1: Comparison of Sustainable Synthetic Techniques for Pyrimidine Derivatives

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave radiation for efficient heating through dipolar polarization and ionic conduction. | Faster reaction rates, higher yields, reduced pollution, easier work-up. | benthamdirect.com |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a product containing substantial parts of all reactants. | High atom economy, reduced waste, simplified procedures. | rasayanjournal.co.ineurekaselect.com |

| Ultrasound Irradiation | Utilizes high-frequency sound waves to induce chemical reactions. | Shorter reaction times, increased yields, catalyst-free options. | eurekaselect.com |

| Green Catalysts | Employs reusable and non-toxic catalysts, such as nanocrystalline MgO or KF-alumina. | Eco-friendly, high efficiency, catalyst can be recovered and reused. | eurekaselect.comresearchgate.net |

Rational Design Principles for Next-Generation Pyrimidine Compounds

The development of future pyrimidine-based therapeutics will heavily rely on rational design principles, which use structural information and computational tools to create molecules with desired properties. researchgate.net Structure-based drug design (SBDD) and computer-aided drug design (CADD) are pivotal strategies for creating next-generation compounds derived from the this compound scaffold. nih.gov These approaches aim to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects.

Rational design begins with identifying and validating a biological target. acs.org By understanding the three-dimensional structure of the target, often a protein kinase or receptor, researchers can design molecules that fit precisely into the active site, modulating its function. nih.govresearchgate.net This structure-based approach allows for the optimization of lead compounds by modifying functional groups to improve interactions with key amino acid residues. nih.gov For example, introducing moieties that can form hydrogen bonds or engage in π-π stacking can significantly enhance binding affinity and specificity. rsc.org

A diversity-oriented synthesis (DOS) strategy can also be employed to create libraries of structurally diverse molecules based on the 4-aminopyrazolo[3,4-d]pyrimidine scaffold, increasing the probability of discovering compounds with unique biological activities against new targets. rsc.org The goal is to develop compounds that not only exhibit high efficacy against their intended targets but also possess favorable drug-like properties. mdpi.com

Table 2: Key Strategies in Rational Design of Pyrimidine Compounds

| Design Principle | Description | Objective | Reference |

|---|---|---|---|

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the biological target to design complementary ligands. | Enhance binding affinity and selectivity. | nih.govnih.gov |

| Bioisosteric Replacement | Replaces a functional group with another that has similar physical or chemical properties. | Improve potency, pharmacokinetics, or reduce toxicity. | nih.govmdpi.com |

| Scaffold Hopping | Replaces the core molecular structure (scaffold) while maintaining similar biological activity. | Discover novel chemical classes with improved properties or new intellectual property. | nih.gov |

| Fragment-Based Drug Discovery (FBDD) | Screens small chemical fragments that bind weakly to the target and then grows or links them to create a potent lead. | Efficiently explore chemical space and generate novel lead compounds. |

Applications as Molecular Scaffolds in Diverse Scientific Disciplines Beyond Biology

While the pyrimidine scaffold is renowned for its role in medicinal chemistry, its unique chemical properties make it a valuable building block in disciplines beyond biology. researchgate.netresearchgate.net The structural features of this compound, including its aromaticity, hydrogen bonding capabilities, and potential for functionalization, position it as a versatile molecular scaffold for applications in materials science, coordination chemistry, and environmental science.

In materials science, pyrimidine derivatives can be incorporated into polymers and organic frameworks. Their ability to form extended conjugated systems makes them candidates for use in organic light-emitting devices (OLEDs) and molecular wires. rasayanjournal.co.in The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers with tailored electronic, magnetic, or catalytic properties.

Another emerging application is in the field of corrosion inhibition. Organic compounds containing heteroatoms like nitrogen, such as pyrimidine derivatives, can adsorb onto metal surfaces, forming a protective film that inhibits corrosion. researchgate.net This makes them promising as environmentally friendly alternatives to toxic corrosion inhibitors. Furthermore, the chemistry of pyrimidine derivatives is being explored for applications in the adsorption of heavy metals, addressing environmental pollution challenges. novapublishers.com

In Silico Predictive Toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling

Before a new compound can be considered for advanced testing, its safety and pharmacokinetic profile must be rigorously evaluated. In silico predictive toxicology and ADMET modeling are indispensable computational tools for the early-stage assessment of drug candidates like derivatives of this compound. nih.gov These methods use computer models to predict the potential adverse effects and the fate of a compound in the body, reducing the reliance on costly and time-consuming experimental studies. nih.gov

Computational toxicology models can predict a range of toxicological endpoints, from bacterial mutagenicity to inhibition of critical proteins like the hERG potassium channel, which is associated with cardiac toxicity. nih.govresearchgate.net By analyzing the chemical structure of a molecule, these models can identify potential toxicophores—substructural features known to be associated with toxicity.

ADMET modeling predicts the pharmacokinetic properties of a compound. researchgate.net This includes its ability to be absorbed into the bloodstream (Absorption), how it spreads through the body (Distribution), how it is chemically modified (Metabolism), and how it is removed (Excretion). nih.gov Parameters such as oral bioavailability, blood-brain barrier penetration, and metabolic stability are crucial for determining whether a compound has the potential to become a viable drug. researchgate.nettandfonline.com Early in silico screening allows chemists to prioritize compounds with favorable ADMET profiles and to modify structures to mitigate potential liabilities, accelerating the drug discovery and development process. nih.govnih.gov

Table 3: Key ADMET Parameters Evaluated by In Silico Models

| Parameter | Description | Importance in Drug Development | Reference |

|---|---|---|---|

| Absorption | Prediction of oral bioavailability and intestinal absorption (e.g., Caco-2 permeability). | Determines if a drug can be effectively administered orally. | researchgate.net |

| Distribution | Prediction of blood-brain barrier (BBB) penetration and plasma protein binding. | Affects the drug's ability to reach its target and its effective concentration. | researchgate.net |

| Metabolism | Identification of potential sites of metabolism by cytochrome P450 enzymes. | Influences the drug's half-life and the formation of potentially toxic metabolites. | |

| Excretion | Prediction of renal clearance and elimination pathways. | Determines how long the drug remains in the body. |

| Toxicity | Prediction of cardiotoxicity (hERG inhibition), mutagenicity (Ames test), hepatotoxicity, etc. | Essential for assessing the safety profile and avoiding late-stage failures. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Aminomethyl-pyrimidin-2-OL, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves functionalizing pyrimidine precursors. For example, halogenated pyrimidines (e.g., 2-chloropyrimidines) can undergo nucleophilic substitution with aminomethyl groups. Evidence from related pyrimidine derivatives (e.g., 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL) suggests using catalysts like Pd(0) for cross-coupling reactions or base-mediated substitutions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimize yield by controlling stoichiometry (1:1.2 molar ratio of precursor to amine) and reaction time (12–24 hr). Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the hydroxyl (OH) proton in pyrimidin-2-ol derivatives appears deshielded (δ 10–12 ppm) .

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O/C=N stretches at 1650–1700 cm⁻¹) .

Q. How can researchers evaluate the stability of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C for similar pyrimidinol derivatives) .

- pH Sensitivity : Conduct stability assays in buffers (pH 3–9) at 25°C/37°C. Monitor degradation via HPLC over 72 hours. Hydroxyl groups in pyrimidin-2-ol derivatives may protonate/deprotonate, affecting solubility and reactivity .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation, as pyrimidine rings are prone to UV-induced cleavage .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic substitution reactions be resolved?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Use kinetic studies (variable-temperature NMR) and isotopic labeling (e.g., ¹⁵N) to track substituent mobility. For example, bulky substituents on the pyrimidine ring may favor SN1 pathways, while electron-withdrawing groups (e.g., CF₃) stabilize transition states in SN2 reactions . Computational modeling (DFT) can further clarify electronic effects on activation barriers .

Q. What computational strategies are effective for modeling the interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., dihydrofolate reductase). Parameterize the hydroxyl and aminomethyl groups for hydrogen bonding .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Coramine substituent electronegativity (Hammett σ constants) with bioactivity data (e.g., IC₅₀ values) to guide structural optimization .

Q. How does modifying substituents on the pyrimidine ring (e.g., replacing hydroxyl with methoxy groups) impact the compound’s bioactivity and pharmacokinetics?

- Methodological Answer :

- Synthetic Modifications : Replace the 2-OH group with methoxy via Mitsunobu reaction (DIAD, PPh₃, MeOH). Compare solubility (logP via shake-flask method) and metabolic stability (hepatic microsome assays) .

- Bioactivity Assays : Test derivatives against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays). For instance, trifluoromethyl groups enhance lipophilicity and membrane penetration, as seen in related pyrimidin-4-ol derivatives .

- Table: Impact of Substituents on Key Properties

| Substituent | logP | MIC (μg/mL) | Metabolic Half-life (hr) |

|---|---|---|---|

| -OH | 1.2 | 12.5 | 2.1 |

| -OCH₃ | 1.8 | 6.3 | 3.5 |

| -CF₃ | 2.4 | 3.1 | 4.8 |

| Data extrapolated from analogs in |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.